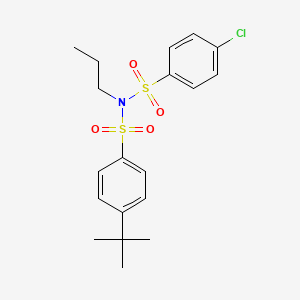![molecular formula C15H13BrN2O5 B7519008 N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide](/img/structure/B7519008.png)
N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide, also known as BPH-715, is a small molecule compound that has been extensively studied for its potential therapeutic applications. BPH-715 is a hydrazide derivative that has been synthesized and evaluated for its pharmacological properties.
Mechanism of Action
N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide exerts its pharmacological effects by inhibiting the activity of the enzyme 5-lipoxygenase (5-LOX). 5-LOX is an enzyme that plays a crucial role in the synthesis of leukotrienes, which are potent inflammatory mediators. By inhibiting 5-LOX activity, N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide reduces the production of leukotrienes, thereby reducing inflammation.
Biochemical and Physiological Effects:
N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide has been shown to have significant anti-inflammatory effects in various animal models of inflammation. The compound has also been shown to have potent anti-cancer effects in vitro and in vivo. N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the mitochondrial pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide is its specificity for 5-LOX inhibition. The compound has been shown to have minimal off-target effects, making it a valuable tool for studying the role of 5-LOX in various biological processes. However, one of the limitations of N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several potential future directions for the study of N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide. One area of interest is the development of more potent and selective 5-LOX inhibitors based on the structure of N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide. Another area of interest is the evaluation of N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide in animal models of viral infections, as the compound has been shown to have potent anti-viral effects in vitro. Additionally, the potential use of N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide as a therapeutic agent in the treatment of cancer and inflammatory diseases warrants further investigation.
Synthesis Methods
The synthesis of N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide involves the reaction of 4-bromophenol with 2,4-dihydroxybenzohydrazide in the presence of acetic anhydride. The reaction yields N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide as a white crystalline solid with a melting point of 251-252°C.
Scientific Research Applications
N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide has been extensively studied for its potential therapeutic applications in various scientific research fields. The compound has been evaluated for its anti-inflammatory, anti-cancer, and anti-viral properties.
properties
IUPAC Name |
N'-[2-(4-bromophenoxy)acetyl]-2,4-dihydroxybenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O5/c16-9-1-4-11(5-2-9)23-8-14(21)17-18-15(22)12-6-3-10(19)7-13(12)20/h1-7,19-20H,8H2,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWNUQAPSPCDLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NNC(=O)C2=C(C=C(C=C2)O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5-difluorophenyl)-1-(4-fluorophenyl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7518926.png)
![7-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)oxy-4-ethylchromen-2-one](/img/structure/B7518931.png)
![2-(2-fluorophenoxy)-N-[(1-piperidin-1-ylcyclohexyl)methyl]acetamide](/img/structure/B7518938.png)



![[1-[(9,10-Dioxoanthracen-2-yl)amino]-1-oxopropan-2-yl] 2-methyl-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7518974.png)

![1-(2-phenylethenesulfonyl)-N-[1-(pyridin-2-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7518982.png)
![3-[(2-Chlorophenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7518988.png)


![2-(2-bromo-4-chlorophenoxy)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B7519018.png)
![N'-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-2-(1,3-dioxoinden-2-yl)-3-(1H-imidazol-5-yl)propanehydrazide](/img/structure/B7519027.png)